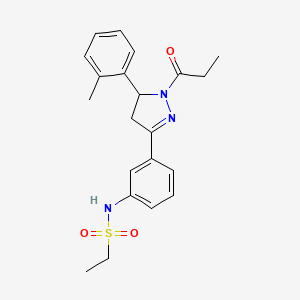![molecular formula C17H17N5O2 B2372209 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 932162-77-1](/img/structure/B2372209.png)
1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
作用机制
Target of Action
The primary target of the compound 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MFCD08558311, is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
MFCD08558311 interacts with its target, the Mitogen-activated protein kinase 14, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of Mitogen-activated protein kinase 14 by MFCD08558311 affects various biochemical pathways. These pathways are primarily involved in cell proliferation and stress response . The downstream effects of this disruption can lead to changes in cell growth and survival .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness .
Result of Action
The molecular and cellular effects of MFCD08558311’s action primarily involve changes in cell growth and survival. By inhibiting the activity of Mitogen-activated protein kinase 14, MFCD08558311 can disrupt cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
MFCD08558311 has been found to interact with certain enzymes and proteins. For instance, it has been associated with the inhibition of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The interaction between MFCD08558311 and CDK2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
The cellular effects of MFCD08558311 are primarily observed in its potential cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that MFCD08558311 could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MFCD08558311 involves its interaction with CDK2. It has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and induce apoptosis within cells . This suggests that MFCD08558311 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function could be inferred from its cytotoxic activities observed in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of MFCD08558311 in animal models have not been explicitly reported in the literature. Its cytotoxic activities suggest that its effects could potentially vary with different dosages .
Metabolic Pathways
Given its interaction with CDK2, it could potentially influence pathways related to cell cycle regulation .
Transport and Distribution
Its cellular effects suggest that it could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its molecular interactions and cellular effects, it could potentially be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by subsequent functional group modifications . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to scale up the production while maintaining the efficiency and safety of the process .
化学反应分析
Types of Reactions
1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学研究应用
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 . This unique structure contributes to its potent anticancer activity and makes it a valuable candidate for further drug development .
属性
IUPAC Name |
1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24)12-6-8-21(9-7-12)15-14-10-20-22(16(14)19-11-18-15)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMPBIRTTYIBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
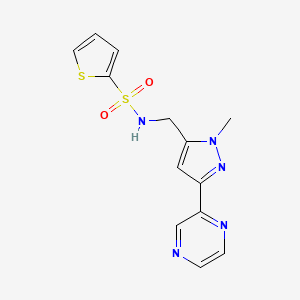
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
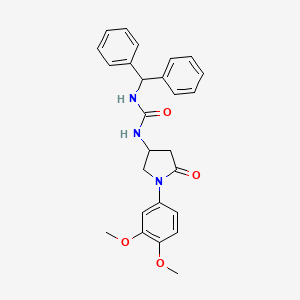
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)
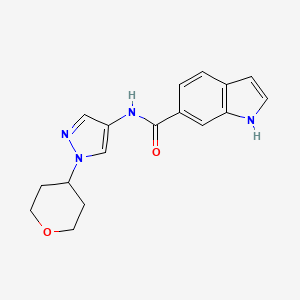
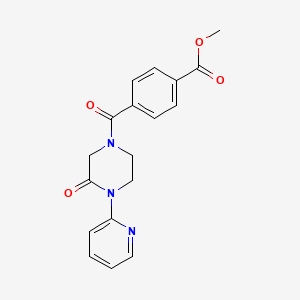
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![(3-Fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2372146.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)
